(3,5-Dimethyl-4-isoxazolyl)methanol

説明

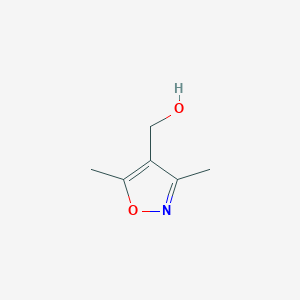

Structure

3D Structure

特性

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-4-6(3-8)5(2)9-7-4/h8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISPGFYJPXGNBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80302519 | |

| Record name | (3,5-Dimethyl-4-isoxazolyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19788-36-4 | |

| Record name | 3,5-Dimethyl-4-isoxazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19788-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 151752 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019788364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19788-36-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3,5-Dimethyl-4-isoxazolyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethyl-4-(hydroxymethyl)isoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 3,5 Dimethyl 4 Isoxazolyl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including (3,5-Dimethyl-4-isoxazolyl)methanol. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer fundamental insights into the number and types of hydrogen and carbon atoms present in the molecule.

¹H NMR: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are observed. The chemical shifts of these signals are influenced by the electronic environment of the protons. For instance, the methyl protons on the isoxazole (B147169) ring would appear at a characteristic chemical shift, while the methylene (B1212753) protons of the methanol (B129727) group and the hydroxyl proton would each have their own unique resonance. The integration of these signals provides the ratio of the number of protons in each environment.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in ¹³C NMR are indicative of the type of carbon (e.g., methyl, methylene, or part of the isoxazole ring). For example, the carbon atom of the methanol group (CH₂OH) in methanol itself resonates at approximately 49.50 ppm in D₂O. illinois.edu The carbons within the isoxazole ring will have chemical shifts influenced by the electronegative nitrogen and oxygen atoms. The spectrum for methanol shows a single line, indicating only one carbon environment. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may vary based on the solvent and experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH ₃ (at C3) | ~2.2-2.4 | ~10-15 |

| CH ₃ (at C5) | ~2.3-2.5 | ~10-15 |

| CH ₂OH | ~4.5-4.7 | ~55-60 |

| OH | Variable (depends on concentration and solvent) | - |

| C3 | - | ~160-165 |

| C4 | - | ~110-115 |

| C5 | - | ~170-175 |

Two-Dimensional NMR (COSY, HMQC, HMBC) for Connectivity and Spatial Structure

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms and deducing the spatial structure of molecules.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For a derivative like 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine, COSY spectra would show correlations between protons that are coupled to each other, helping to piece together the fragments of the molecule. nih.gov

HMQC (Heteronuclear Multiple Quantum Coherence): HMQC establishes direct one-bond correlations between protons and the carbon atoms they are attached to. This is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. For instance, in the analysis of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine, HMQC was used to link the proton and carbon signals directly. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would confirm its molecular weight. The fragmentation pattern would likely involve the loss of a hydroxyl radical (•OH), a methyl group (•CH₃), or other small fragments, providing further structural confirmation. In the mass spectrum of a related derivative, 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine, the molecular ion peak was used to confirm its structure. nih.gov The fragmentation of methanol itself shows a prominent peak at m/z 31, resulting from the loss of a hydrogen atom from the molecular ion at m/z 32. docbrown.info

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum would exhibit characteristic absorption bands. A broad and strong absorption in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group, which is often broadened due to hydrogen bonding. docbrown.info C-H stretching vibrations from the methyl and methylene groups would appear around 2960-2850 cm⁻¹. libretexts.org The C=N and C=C stretching vibrations of the isoxazole ring would be found in the 1650-1450 cm⁻¹ region. The C-O stretching vibration of the primary alcohol would be observed in the 1075-1000 cm⁻¹ range. docbrown.infolibretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching (H-bonded) | 3400 - 3200 (broad, strong) |

| C-H (Alkyl) | Stretching | 2960 - 2850 |

| C=N (Isoxazole) | Stretching | ~1650 - 1550 |

| C=C (Isoxazole) | Stretching | ~1500 - 1400 |

| C-O (Primary Alcohol) | Stretching | ~1075 - 1000 |

X-ray Diffraction Analysis for Solid-State Structural Determination

For crystalline derivatives of this compound, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information. This technique determines the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. The analysis of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine by X-ray diffraction allowed for the unambiguous determination of its spatial structure. nih.gov Similarly, the crystal structure of other isoxazole analogs has been confirmed using this method, often revealing details about intermolecular interactions like hydrogen bonding. researchgate.net

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the purification and purity analysis of non-volatile compounds. By selecting an appropriate stationary phase (e.g., C18) and mobile phase, this compound can be effectively separated from impurities. The purity is determined by the area of the peak corresponding to the compound in the chromatogram. Methods for purifying chromatographic-grade methanol often involve processes to remove impurities, highlighting the importance of purity for analytical applications. google.comgoogle.com

Gas Chromatography (GC): For volatile derivatives or for analyzing the starting materials, gas chromatography can be employed. The sample is vaporized and passed through a column, and the components are separated based on their boiling points and interactions with the stationary phase.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. A spot of the compound on a TLC plate is developed in a suitable solvent system, and its retention factor (Rf) value can be compared to that of a pure standard.

Advanced Analytical Methods in Biological Research

The investigation of this compound and its derivatives within complex biological systems necessitates the use of sophisticated analytical techniques capable of high sensitivity and selectivity. These methods are crucial for elucidating metabolic pathways, identifying biomarkers, and understanding the pharmacokinetic profiles of these compounds. Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as an indispensable tool for these applications. researchgate.netnih.gov

In biological research, particularly in drug discovery and metabolomics, LC-MS and its tandem version (LC-MS/MS) are favored for their ability to quantify drug concentrations and identify their metabolites in various biological matrices such as blood, plasma, serum, and urine. nih.govnih.gov The high accuracy and time efficiency of LC-MS make it a cornerstone of modern bioanalytical studies. nih.gov

Chromatographic Separation and Mass Spectrometric Detection

The analysis of isoxazole derivatives often involves reversed-phase liquid chromatography for separation, followed by detection using tandem mass spectrometry. researchgate.net This combination allows for the separation of the parent compound from its metabolites and endogenous matrix components, while the mass spectrometer provides structural information and enables precise quantification. sci-hub.se

For instance, research into the bioactivation of compounds containing the 3,5-dimethylisoxazole (B1293586) motif employs these advanced techniques to identify reactive metabolites. nih.gov Studies may use deep neural models to predict potential bioactivation pathways, which are then verified experimentally. nih.gov The experimental verification typically involves incubating the compound with liver microsomes and then analyzing the mixture using LC-MS/MS to detect and identify the formation of metabolites, such as quinones or enimines, often through their glutathione (B108866) conjugates. nih.gov

Sample preparation is a critical step to ensure accurate and reproducible results. This can involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove interfering substances from the biological matrix before analysis. nih.govresearchgate.net For example, a common procedure involves adding an organic solvent like acetonitrile (B52724) to a plasma sample to precipitate proteins, followed by centrifugation and analysis of the supernatant. nih.gov

The following table details typical parameters for an LC-MS/MS method that could be adapted for the analysis of this compound or its derivatives in a biological matrix, based on established methods for similar small molecules. nih.govresearchgate.net

Table 1: Representative LC-MS/MS Parameters for Analysis of Isoxazole Derivatives in Human Plasma

| Parameter | Specification |

| Liquid Chromatography | |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Scanning Mode | Multiple Reaction Monitoring (MRM) |

| Collision Gas | Argon |

| Example MRM Transitions | |

| This compound | Precursor Ion (M+H)⁺ → Product Ion 1, Product Ion 2 |

| Internal Standard | Deuterated Analog → Product Ion |

Research Findings from Bioanalytical Studies

Bioanalytical research on isoxazole-containing compounds has provided significant insights into their metabolic fate. Studies on bromodomain and extra-terminal (BET) inhibitors featuring a 3,5-dimethylisoxazole core have shown that this moiety can be susceptible to metabolic activation. nih.gov Using LC-MS/MS, researchers have confirmed the formation of various metabolites, including different types of quinones, which are electrophilic species that can react with cellular nucleophiles like glutathione. nih.gov

The ability to accurately quantify both the parent drug and its metabolites is essential for pharmacokinetic/pharmacodynamic (PK/PD) modeling. These advanced analytical methods provide the necessary data to determine key parameters such as absorption, distribution, metabolism, and excretion (ADME). researchgate.net For example, by analyzing blood samples collected at various time points after administration, concentration-time profiles can be constructed, which are fundamental to understanding a compound's behavior in the body. nih.gov The characterization of all synthesized isoxazole derivatives through methods including mass spectrometry is a standard and crucial step before conducting any biological evaluation. ijcrt.orgresearchgate.netsci-hub.ru

Chemical Reactivity and Transformation Studies of 3,5 Dimethyl 4 Isoxazolyl Methanol

Reactivity of the Hydroxymethyl Functionality

The hydroxymethyl group at the 4-position of the isoxazole (B147169) ring is a primary site for chemical modification. Its reactivity is comparable to that of other primary alcohols, allowing for a range of standard transformations. For instance, the hydroxyl group can be acylated or converted into a leaving group for subsequent nucleophilic substitution reactions.

Researchers have utilized the reactivity of the hydroxymethyl group to synthesize various derivatives. For example, reaction with thionyl chloride or other halogenating agents can convert the alcohol to the corresponding chloromethyl derivative. This halide can then be displaced by nucleophiles to introduce a variety of functional groups.

Ring Transformations and Rearrangements of the Isoxazole Core

The isoxazole ring, while aromatic, possesses a relatively weak N-O bond, making it susceptible to cleavage and rearrangement under certain conditions. researchgate.net These transformations are often initiated by reduction, photolysis, or treatment with base, and can lead to a diverse array of acyclic and heterocyclic products.

Photochemical irradiation of 3,5-dimethylisoxazole (B1293586) in the presence of triethylamine (B128534) in acetonitrile (B52724) has been shown to cause reductive cleavage of the isoxazole ring. rsc.org This process is believed to proceed through the formation of an encounter complex. rsc.org Mechanistic studies on the photochemical reactions of isoxazoles have provided further insights into these transformations. acs.org

Ring-opening fluorination of isoxazoles has also been developed. researchgate.net Treatment with an electrophilic fluorinating agent like Selectfluor® can lead to fluorination followed by deprotonation, resulting in tertiary fluorinated carbonyl compounds via N-O bond cleavage. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Isoxazole Ring

The 3,5-dimethylisoxazole ring can undergo electrophilic aromatic substitution, with the directing effects of the two methyl groups and the ring heteroatoms influencing the position of substitution. The methyl groups are electron-donating, which increases the electron density of the ring and facilitates electrophilic attack. nih.gov Generally, electrophilic substitution on isoxazoles is favored at the 4-position. reddit.com

An important example of electrophilic substitution is the sulfochlorination of 3,5-dimethylisoxazole. nih.govgoogle.com The reaction with chlorosulfonic acid, often in the presence of thionyl chloride, yields 3,5-dimethylisoxazole-4-sulfochloride. google.com The increased electron density at the 4-position due to the two methyl groups makes this position susceptible to sulfochlorination. nih.gov

While electrophilic substitution is more common, nucleophilic aromatic substitution on the isoxazole ring can also occur, particularly if the ring is activated by electron-withdrawing groups or if a good leaving group is present.

Reductive and Oxidative Transformations of Isoxazole Derivatives

The isoxazole ring can be subjected to both reductive and oxidative transformations, often leading to ring-opened products or other heterocyclic systems.

Reductive Transformations: Reductive cleavage of the isoxazole ring is a well-established transformation. rsc.org A variety of reducing agents can be employed to cleave the N-O bond, leading to synthetically useful intermediates such as β-aminoenones or 1,3-dicarbonyl compounds. researchgate.net For instance, β-nitroenones can be converted to 3,5-disubstituted isoxazoles through a domino reductive Nef reaction/cyclization using tin(II) chloride dihydrate. rsc.org

Oxidative Transformations: Oxidative conditions can also lead to transformations of the isoxazole ring. For example, oxidation can occur at the methyl groups or lead to the cleavage of the ring. The specific outcome depends on the oxidizing agent and the reaction conditions.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving (3,5-Dimethyl-4-isoxazolyl)methanol and related isoxazoles is crucial for controlling the reaction outcomes and designing new synthetic routes.

Mechanistic studies on the photochemical reactions of isoxazoles have shed light on the pathways of ring cleavage and rearrangement. acs.org Similarly, the mechanism of electrophilic substitution, such as sulfochlorination, involves the formation of a sigma complex intermediate, with the stability of this intermediate determining the regioselectivity of the reaction. nih.govreddit.com

The mechanism for the 1,3-dipolar cycloaddition reaction, a common method for isoxazole synthesis, is proposed to occur either through a concerted pericyclic reaction or a stepwise mechanism involving a diradical intermediate. nih.gov

Below is a table summarizing some of the key reactions and their mechanistic features:

| Reaction Type | Reagents and Conditions | Product(s) | Mechanistic Notes | Reference(s) |

| Reductive Ring Cleavage | Irradiation, triethylamine, acetonitrile | Ring-opened products | Formation of an encounter complex | rsc.org |

| Ring-Opening Fluorination | Selectfluor® | Tertiary fluorinated carbonyl compounds | Electrophilic fluorination followed by deprotonation and N-O bond cleavage | researchgate.net |

| Sulfochlorination | Chlorosulfonic acid, thionyl chloride | 3,5-Dimethylisoxazole-4-sulfochloride | Electrophilic aromatic substitution | nih.govgoogle.com |

| Domino Reductive Nef/Cyclization | Tin(II) chloride dihydrate | 3,5-Disubstituted isoxazoles | Reduction of nitro group followed by cyclization | rsc.org |

Biological and Pharmacological Research of 3,5 Dimethyl 4 Isoxazolyl Methanol Derivatives

Evaluation of Diverse Biological Activities Associated with Isoxazole (B147169) Derivatives

The versatility of the isoxazole ring has prompted the synthesis and evaluation of a vast number of derivatives for numerous biological applications. The following sections detail the research findings concerning their antimicrobial, anticancer, anti-inflammatory, neuroprotective, antiviral, and other significant bioactivities.

Antimicrobial Activity (Antibacterial, Antifungal)

The emergence of multidrug-resistant microbial strains has necessitated the search for novel antimicrobial agents. Isoxazole derivatives have been extensively investigated as a potential solution to this global health challenge. nih.govmdpi.com Research has demonstrated that compounds incorporating the isoxazole moiety exhibit a broad spectrum of activity against various pathogenic bacteria and fungi. researchgate.netnih.gov

The antimicrobial efficacy of isoxazole derivatives is often attributed to the electronic properties of the heterocyclic ring and the nature of the substituents attached to it. For instance, the introduction of a thiophenyl moiety has been shown to significantly enhance antibacterial activity against E. coli, S.aureus, and P. aeruginosa. nih.gov Similarly, the presence of electron-withdrawing groups on a phenyl ring attached to the isoxazole nucleus can bolster antimicrobial effects. banglajol.info

A number of studies have focused on the synthesis of novel isoxazole derivatives and their subsequent evaluation against a panel of microorganisms. For example, a series of 5-(chloromethyl)-3-(substituted phenyl) isoxazoles demonstrated considerable activity against E. coli, S. aureus, A. niger, and C. albicans. nih.gov In another study, isoxazole-based chalcones were found to possess superior antibacterial properties, while their dihydropyrazole counterparts exhibited remarkable antifungal activity. nih.govplos.org Specifically, one chalcone (B49325) derivative showed a potent minimum inhibitory concentration (MIC) of 1 µg/mL against certain bacteria, and a dihydropyrazole derivative had an IC50 of 2 ± 1 µg/mL for antifungal activity. nih.govplos.org

Furthermore, research into isoxazole-triazole hybrids has revealed promising antibacterial candidates. One such conjugate displayed a powerful antibacterial effect against Escherichia coli and Pseudomonas aeruginosa, comparable to standard antibiotics. researchgate.net The in vitro antibacterial activity of a novel naphthoquinone-imine derivative containing a 3,4-dimethylisoxazolyl moiety has also been confirmed. nih.gov

Table 1: Selected Isoxazole Derivatives and their Antimicrobial Activity

| Compound/Derivative Class | Target Microorganism(s) | Key Findings |

| Isoxazole-based chalcone (Compound 28) | Bacteria | Potent antibacterial activity with a reported MIC of 1 µg/mL. plos.org |

| Dihydropyrazole derivative (Compound 46) | Fungi | Excellent antifungal activity with a reported IC50 of 2 ± 1 µg/mL. nih.govplos.org |

| 5-(chloromethyl)-3-(substituted phenyl) isoxazoles | E. coli, S. aureus, A. niger, C. albicans | Demonstrated considerable antibacterial and antifungal activity. nih.gov |

| Pyrazole (B372694) ether-linked isoxazoline (B3343090) derivatives (45c-d) | Various bacteria | Exhibited maximum antibacterial activity at a concentration of 100 μg/mL, similar to ciprofloxacin. nih.gov |

| Isoxazole-triazole hybrid (Compound 7b) | E. coli, P. aeruginosa | Powerful antibacterial effect, comparable to standard antibiotics. researchgate.net |

| 2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB9) | Staphylococcus aureus | MIC more than 1000-fold lower compared to other tested derivatives. nih.gov |

Anticancer and Antineoplastic Potential

The fight against cancer has been a major driver of drug discovery, and isoxazole derivatives have emerged as a promising class of compounds with significant anticancer and antineoplastic potential. nih.govresearchgate.net Their versatility allows for the targeting of various mechanisms involved in cancer progression, including cell proliferation, apoptosis, and angiogenesis. sarpublication.com

A multitude of studies have reported the synthesis and cytotoxic evaluation of isoxazole derivatives against a wide range of cancer cell lines. For instance, a series of isoxazole-carboxamide derivatives were tested against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cells, with some compounds showing high to moderate activity. nih.govnih.govnih.gov Notably, two of these derivatives demonstrated superiority and were found to induce a delay in the G2/M phase of the cell cycle and shift cells from necrosis to apoptosis. nih.govnih.gov

Research into 3,5-diaryl isoxazole derivatives has also yielded promising results. One such compound displayed high selectivity against prostate cancer (PC3) cells compared to non-tumorigenic cells. researchgate.net Furthermore, 3,5-disubstituted isoxazole derivatives have been identified as potential inhibitors of both inflammation and cancer, with one compound showing significant inhibition of tumor growth and peritoneal angiogenesis in a mouse model. sarpublication.com

The mechanism of action of these anticancer isoxazoles is varied. Some derivatives function as inhibitors of crucial cellular proteins. For example, 3,5-dimethylisoxazole (B1293586) derivatives have been identified as potent inhibitors of Bromodomain-containing protein 4 (BRD4), a promising target in cancer therapy. One such dimer significantly inhibited the proliferation of colorectal cancer cells (HCT116) with an IC50 of 162 nM and demonstrated outstanding antitumor efficacy in a mouse model. scholarsresearchlibrary.com Other isoxazole derivatives have been shown to inhibit heat shock protein 90 (HSP90), a molecular chaperone essential for the stability of many oncoproteins. nih.gov

The structural modification of natural products with isoxazole moieties has also proven to be a successful strategy. For example, isoxazole derivatives of maslinic acid have shown remarkable anti-cancer activity against certain cancer cell lines. banglajol.info Similarly, tyrosol derivatives bearing a 3,5-disubstituted isoxazole have exhibited significant anti-proliferative activity against leukemia cells, including those resistant to existing therapies, by promoting apoptosis. nih.gov

Table 2: Selected Isoxazole Derivatives and their Anticancer Activity

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings & Mechanism of Action |

| 3,5-dimethylisoxazole derivative dimer (Compound 22) | Colorectal cancer (HCT116) | Significant inhibition of proliferation (IC50 = 162 nM); BRD4 inhibitor. scholarsresearchlibrary.com |

| Isoxazole-carboxamide derivatives (2d & 2e) | Liver cancer (Hep3B) | Most active compounds with an IC50 of around 23 μg/ml; induced G2/M cell cycle delay and apoptosis. nih.govnih.govnih.gov |

| 3,5-diaryl isoxazole (Compound 26) | Prostate cancer (PC3) | High selectivity against cancer cells. researchgate.net |

| 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole (2b) | Ehrlich ascites carcinoma | Good inhibition of tumor growth and peritoneal angiogenesis. sarpublication.com |

| Tyrosol derivative with 3,5-disubstituted isoxazole (Compound 3d) | Leukemia (K562, CML) | Potent anticancer activity (IC50 = 16 µg/mL); promoted apoptosis. nih.gov |

| 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives | Leukemia (K562) | Significant antiproliferative and pro-apoptotic activities; HSP90 inhibitors. nih.gov |

Anti-inflammatory and Analgesic Properties

Isoxazole derivatives have been extensively investigated for their potential to alleviate inflammation and pain, with many compounds demonstrating significant anti-inflammatory and analgesic activities. mdpi.comresearchgate.netnih.gov The primary mechanism underlying the anti-inflammatory effects of many isoxazole derivatives is the inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX). researchgate.netnih.gov

The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery, as these agents are expected to have fewer gastrointestinal side effects than non-selective non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Several studies have focused on designing isoxazole derivatives as selective COX-2 inhibitors. For instance, a series of isoxazole-carboxamide derivatives showed moderate to potent activities against COX enzymes, with one compound exhibiting a high selectivity ratio for COX-2. nih.gov In another study, certain 3,5-diarylsubstituted isoxazoles with chloro or bromo substitutions on the phenyl ring exhibited significant anti-inflammatory activity and were more selective towards the COX-2 enzyme. nih.gov

Research has also demonstrated the potent inhibition of both COX-1 and COX-2 by certain isoxazole derivatives, with IC50 values reaching the nanomolar range. nih.gov For example, one compound was identified as a potent inhibitor of COX-1 and COX-2 with IC50 values of 64 and 13 nM, respectively. nih.gov Beyond COX inhibition, isoxazole derivatives have also been evaluated as 5-lipoxygenase (5-LOX) inhibitors, which are involved in the biosynthesis of pro-inflammatory leukotrienes. nih.govplos.orgnih.gov One study reported an isoxazole derivative with an IC50 value of 8.47 μM for 5-LOX inhibition. nih.govplos.orgnih.gov

In addition to their anti-inflammatory properties, many isoxazole derivatives have shown promising analgesic effects. researchgate.netnih.govbanglajol.inforesearchgate.net The analgesic activity of these compounds has been evaluated in various animal models, such as the acetic acid-induced writhing test and the hot plate test. nih.gov In one study, a series of novel 4-(5'-substituted-aryl-4',5'-dihydro-isoxazole-3'-yl-amino) phenols were synthesized, and two of the compounds exhibited significant analgesic activity comparable to the reference drug paracetamol. researchgate.netbanglajol.inforesearchgate.net Another study on isoxazole carboxamide derivatives identified two lead molecules with moderate analgesic potential, which was suggested to be mediated through a non-opioid receptor pathway. nih.gov

The anti-inflammatory effects of isoxazole derivatives have also been demonstrated in vivo. A study on ethyl N-{4-[(2,4-dimethoxybenzyl)carbamoyl]-3-methylisoxazol-5-yl}acetimidate (MZO-2) showed a potent inhibitory effect on carrageenan-induced paw inflammation in mice. researchgate.netnih.gov

Table 3: Selected Isoxazole Derivatives and their Anti-inflammatory and Analgesic Activity

| Compound/Derivative Class | Biological Target/Model | Key Findings |

| Isoxazole-carboxamide (A13) | COX-1 and COX-2 enzymes | Potent inhibitor with IC50 values of 64 nM (COX-1) and 13 nM (COX-2). nih.gov |

| 3,5-disubstituted isoxazole (2b) | LOX and COX-2 enzymes | Significant inhibitory activity toward LOX and COX-2. researchgate.netnih.gov |

| Pyrimidine isoxazole derivative (C3) | 5-LOX enzyme | Concentration-dependent inhibition with an IC50 value of 8.47 μM. nih.govplos.orgnih.gov |

| 4-(5'-substituted-aryl-4',5'-dihydro-isoxazole-3'-yl-amino) phenols (2e, 2f) | Acetic acid-induced writhing test | Significant analgesic activity, comparable to paracetamol. researchgate.netbanglajol.inforesearchgate.net |

| Isoxazole carboxamide (B2) | Acetic acid-induced writhing and hot plate assays | High analgesic activity, comparable to tramadol, mediated by a non-opioid pathway. nih.gov |

| Ethyl N-{4-[(2,4-dimethoxybenzyl)carbamoyl]-3-methylisoxazol-5-yl}acetimidate (MZO-2) | Carrageenan-induced paw edema | Potent in vivo anti-inflammatory effect. researchgate.netnih.gov |

Structure-Activity Relationship (SAR) Studies for (3,5-Dimethyl-4-isoxazolyl)methanol Analogues

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For isoxazole derivatives, SAR studies have revealed key structural features that influence their pharmacological effects.

Modifications at various positions of the isoxazole ring and its substituents have been shown to significantly impact their biological activities. For instance, in a series of isoxazole-carboxamide derivatives, the nature and position of substituents on the phenyl rings attached to the isoxazole core were found to be critical for their activity as cyclooxygenase (COX) inhibitors. nih.gov Specifically, a 3,4-dimethoxy substitution on one phenyl ring and a chlorine atom on another pushed the 5-methyl-isoxazole ring into a secondary binding pocket of the COX-2 enzyme, leading to potent and selective inhibition. nih.gov

In another study on trisubstituted isoxazoles as allosteric ligands for the retinoic-acid-receptor-related orphan receptor γt (RORγt), modifications at the C-5 position of the isoxazole ring led to significant changes in potency. nih.gov Replacing a pyrrole (B145914) ring with a pyrazole at this position resulted in a slight decrease in activity, while methylation of the pyrrole ring led to a more substantial loss of potency. nih.gov These findings underscore the sensitivity of the biological activity to even minor structural alterations.

Furthermore, SAR studies on isoxazole derivatives as exchange proteins directly activated by cAMP (EPAC) antagonists have shown that modifications at the 3-, 4-, and 5-positions of an attached phenyl ring, as well as the 5-position of the isoxazole moiety itself, could lead to the development of more potent antagonists. utmb.eduacs.org The presence of electron-withdrawing groups, such as trifluoro and chloro, has also been found to enhance the antimicrobial activity of some isoxazole derivatives. rsc.org

Table 1: Structure-Activity Relationship of Isoxazole Derivatives

| Compound Series | Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| Isoxazole-carboxamides | 3,4-dimethoxy and Cl substitution on phenyl rings | Increased COX-2 inhibitory activity and selectivity. | nih.gov |

| Trisubstituted isoxazoles | C-5 position modification (e.g., pyrrole to pyrazole) | Altered potency as RORγt allosteric ligands. | nih.gov |

| 2-(Isoxazol-3-yl)-2-oxo-N'-phenyl-acetohydrazonoyl cyanides | Phenyl and isoxazole ring substitutions | Potential for more potent EPAC antagonists. | utmb.eduacs.org |

| 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole urea/thiourea derivatives | Presence of electron-withdrawing groups (e.g., trifluoro, chloro) | Enhanced antimicrobial activity. | rsc.org |

Mechanistic Studies of Biological Action

Understanding the mechanism through which a compound exerts its biological effects is a fundamental aspect of drug discovery. For isoxazole derivatives, mechanistic studies have focused on their interactions with enzymes, receptors, and molecular pathways.

Enzyme Inhibition Studies (e.g., COX, Tyrosinase)

Isoxazole derivatives have been widely investigated as inhibitors of various enzymes, with cyclooxygenases (COX) and tyrosinase being prominent targets. The COX enzymes are involved in the inflammatory response, and their inhibition is the basis for the action of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Several studies have reported the synthesis and evaluation of isoxazole derivatives as COX inhibitors. nih.govnih.govresearchgate.net For example, a series of isoxazole-carboxamide derivatives showed moderate to potent inhibitory activity against both COX-1 and COX-2 enzymes. nih.gov One compound, in particular, exhibited high potency against COX-2 with an IC₅₀ value of 13 nM and a selectivity ratio of 4.63 over COX-1. nih.gov The diarylisoxazole scaffold is a common feature in several NSAIDs, especially those with high selectivity for COX-1. researchgate.net

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for applications in cosmetics and for treating hyperpigmentation disorders. nih.gov A study on newly synthesized isoxazole compounds demonstrated that some derivatives possess significant tyrosinase inhibitory activity, with IC₅₀ values ranging from 61.47 to 188.52 µM. nih.govnih.gov The inhibitory activity was found to be dependent on the functional groups present on the isoxazole derivatives. nih.govnih.gov

Table 2: Enzyme Inhibition by Isoxazole Derivatives

| Enzyme | Compound Type | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| COX-1 | Isoxazole-carboxamide (A13) | 64 nM | nih.gov |

| COX-2 | Isoxazole-carboxamide (A13) | 13 nM | nih.gov |

| Tyrosinase | Isoxazole derivative (Compound 8) | 61.47 ± 3.46 µM | nih.govnih.gov |

| Tyrosinase | Isoxazole derivative (Compound 11) | 188.52 ± 5.85 µM | nih.govnih.gov |

| Tyrosinase | Isoxazole derivative (Compound 12) | 120.63 ± 4.12 µM | nih.gov |

| Tyrosinase | Isoxazole derivative (Compound 13) | 112.14 ± 2.57 µM | nih.gov |

Receptor Binding and Modulation

Isoxazole derivatives have also been shown to interact with and modulate the activity of various receptors. For instance, certain isoxazole-4-carboxamide derivatives have been identified as potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical in nociceptive transmission and inflammatory pain. nih.gov These compounds were found to inhibit AMPA receptor activity and alter their biophysical gating properties, suggesting their potential as non-opioid analgesics. nih.gov

In another area of research, trisubstituted isoxazoles have been developed as selective allosteric inverse agonists for the retinoic-acid-receptor-related orphan receptor γt (RORγt). nih.govacs.org RORγt is a promising target for the treatment of autoimmune diseases. nih.govacs.org These isoxazole derivatives bind to an allosteric site on the receptor, leading to its inhibition. nih.govacs.org

Furthermore, isoxazole derivatives have been designed as potential ligands for nicotinic acetylcholine (B1216132) receptors, indicating their potential utility in neurological and psychiatric disorders. researchgate.net

Molecular Pathway Interventions

The biological effects of isoxazole derivatives are often mediated through their intervention in specific molecular signaling pathways. For example, some isoxazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells, a crucial mechanism for anticancer agents. nih.govnih.govresearchgate.net

The farnesoid X receptor (FXR) is a key regulator of bile acid, lipid, and glucose metabolism. Isoxazole derivatives have been studied as FXR agonists, which could be beneficial in treating conditions like non-alcoholic fatty liver disease (NAFLD). mdpi.com These compounds have been shown to modulate pathways related to inflammation and fibrosis. mdpi.com

Additionally, some isoxazole derivatives have been found to inhibit the activity of sirtuin 2 (SIRT2), an enzyme implicated in various cellular processes, including cell cycle control and tumorigenesis. nih.gov Inhibition of SIRT2 by these compounds has been shown to induce cytotoxicity in cancer cell lines. nih.gov

Computational and In Silico Approaches in Drug Design

Computational methods play an increasingly important role in modern drug discovery, enabling the prediction of molecular interactions and guiding the design of new therapeutic agents.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding modes and affinities of small molecules to their biological targets. These techniques have been extensively applied to the study of isoxazole derivatives.

Molecular docking studies have been used to elucidate the binding interactions of isoxazole derivatives with enzymes like COX and tyrosinase. nih.govnih.gov For instance, docking studies of isoxazole-carboxamides into the active site of COX-2 revealed key interactions that explained their observed inhibitory activity and selectivity. nih.gov Similarly, docking studies have been employed to understand how isoxazole derivatives bind to the active site of tyrosinase. researchgate.net

MD simulations provide a dynamic view of the protein-ligand interactions over time, offering insights into the stability of the complex and the conformational changes that may occur upon binding. mdpi.com In the study of isoxazole derivatives as FXR agonists, MD simulations helped to understand the binding modes and interactions between the ligands and the receptor's ligand-binding domain. mdpi.com These simulations revealed the importance of specific hydrophobic interactions and salt bridges for the stability of the protein-ligand complex. mdpi.com

Furthermore, a combination of molecular docking and MD simulations has been used to study isoxazole derivatives as inhibitors of other enzymes, such as carbonic anhydrase and SMYD3. acs.orgchemrxiv.orgosti.govchemrxiv.org These computational approaches have been instrumental in rationalizing experimental findings and guiding the design of more potent and selective inhibitors. acs.org

Table 3: Molecular Docking and Dynamics Simulation Studies of Isoxazole Derivatives

| Target | Computational Method | Key Findings | Reference |

|---|---|---|---|

| COX-2 | Molecular Docking | Identified key binding interactions and explained selectivity. | nih.gov |

| Farnesoid X Receptor (FXR) | 3D-QSAR and Molecular Dynamics | Elucidated binding modes and crucial interactions for agonistic activity. | mdpi.com |

| Carbonic Anhydrase (CA) | Molecular Docking and Molecular Dynamics | Unraveled the binding mechanism of isoxazole inhibitors. | acs.org |

| SMYD3 | Molecular Dynamics (ESMACS and TIES) | Predicted binding free energies and provided insights into ligand-protein binding. | chemrxiv.orgosti.govchemrxiv.org |

| Tyrosinase | Molecular Docking | Delineated ligand-protein interactions at the molecular level. | researchgate.net |

Prediction of Pharmacological Profiles (ADME properties)

The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery, helping to predict the pharmacokinetic profile of a compound. For derivatives of this compound and related isoxazole structures, computational in silico methods are frequently employed to forecast these properties. These predictive studies are crucial for identifying candidates with favorable drug-like characteristics and for guiding synthetic efforts toward molecules with improved bioavailability and metabolic stability.

These computational models assess a range of physicochemical and pharmacokinetic parameters. Key properties evaluated often include lipophilicity (logP), aqueous solubility, gastrointestinal absorption, and potential for blood-brain barrier penetration. For many novel heterocyclic compounds, these in silico analyses serve as a preliminary screen to identify promising candidates for further development. mdpi.comnih.gov The goal of these predictive studies is to ensure that a potential drug candidate can be effectively absorbed and distributed to its site of action, metabolized at an appropriate rate, and subsequently eliminated from the body.

The following table summarizes the types of ADME properties commonly predicted for isoxazole and other heterocyclic derivatives in computational studies.

| Property Category | Predicted Parameter | Significance in Drug Discovery |

| Absorption | Gastrointestinal (GI) Absorption | Predicts the extent to which a drug is absorbed from the gut into the bloodstream. |

| Blood-Brain Barrier (BBB) Permeation | Indicates the likelihood of a compound crossing into the central nervous system. | |

| Distribution | Plasma Protein Binding | Affects the amount of free drug available to exert its pharmacological effect. |

| Volume of Distribution (Vd) | Describes the extent of a drug's distribution in body tissues versus plasma. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential drug-drug interactions. |

| Excretion | Total Clearance | Indicates the efficiency of drug removal from the body. |

| Physicochemical | Lipophilicity (logP) | Influences absorption, solubility, and membrane permeability. |

| Aqueous Solubility (logS) | Crucial for drug formulation and absorption. | |

| Topological Polar Surface Area (TPSA) | Correlates with drug transport characteristics and bioavailability. | |

| Drug-Likeness | Lipinski's Rule of Five | A guideline to evaluate if a compound has properties that would make it a likely orally active drug in humans. |

Cheminformatics and Bioactive Molecule Databases

This compound is cataloged in several major cheminformatics and chemical supplier databases. These platforms provide essential information regarding the compound's chemical identity, physical properties, and commercial availability, serving as a foundational resource for researchers in chemistry and pharmacology.

Databases such as PubChem, a comprehensive public repository maintained by the National Center for Biotechnology Information (NCBI), list this compound, providing its structure, molecular formula, and various computed properties. Commercial supplier databases like Sigma-Aldrich and American Elements also feature this compound, confirming its availability for research and commercial purposes. sigmaaldrich.comamericanelements.com These entries typically include details on purity, physical form (e.g., solid), and basic properties like melting and boiling points. sigmaaldrich.com

The presence of this compound in these databases facilitates its procurement for experimental studies. Furthermore, the information aggregated in these resources, including identifiers like the CAS Registry Number, is critical for consistent and accurate reporting in scientific literature and patents. While these databases primarily focus on chemical and physical data, they are often interlinked with other resources that may contain information on biological activities or related patents, providing a starting point for more in-depth pharmacological investigation.

The table below details the information available for this compound across selected chemical databases.

| Database / Supplier | Identifier | Information Provided |

| CAS Registry Number | 19788-36-4 | Universal chemical identifier. |

| Sigma-Aldrich | Product Number (e.g., CIAH98DE3558) | Physical properties (melting point: 76-77 °C, boiling point: 96-97 °C), purity, and safety information. sigmaaldrich.com |

| American Elements | N/A | Lists the compound as part of its life science products catalog. americanelements.com |

| PubChem | CID 46928175 (for a related structure) | While a direct entry for the exact title compound is sparse, related structures have entries with computed properties, synonyms, and links to patents. nih.gov |

Metabolic and Pharmacokinetic Investigations of 3,5 Dimethyl 4 Isoxazolyl Methanol Derivatives

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies are fundamental to understanding the disposition of a chemical compound within a living organism. For derivatives of (3,5-Dimethyl-4-isoxazolyl)methanol, research has provided insights into their journey through the body.

One key study investigated the pharmacokinetics of α-[(dimethylamino)methyl]-2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indole-3-methanol, a hypoglycemic agent, in human volunteers. nih.gov The findings indicated that the drug was absorbed rapidly and almost entirely intact from the gastrointestinal tract following oral administration. nih.gov An interesting observation was that a four-fold increase in the dose (from 50 mg to 200 mg) resulted in a less than proportional increase in blood concentrations of the unchanged drug and its metabolites. nih.gov This phenomenon, previously noted in rat studies, is likely attributable to an increase in the drug's volume of distribution at higher doses, as the patterns of metabolism and excretion appeared to be independent of the dose. nih.gov

The excretion of this derivative was found to be nearly complete within the study period. The primary route of elimination was renal, with a renal-to-fecal excretion ratio of approximately 80:20. nih.gov This indicates that the majority of the compound and its metabolites are cleared from the body via urine.

| ADME Parameter | Finding for α-[(dimethylamino)methyl]-2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indole-3-methanol | Reference |

|---|---|---|

| Absorption | Rapid and almost complete from the gastrointestinal tract. | nih.gov |

| Distribution | Volume of distribution appears to increase with higher doses. | nih.gov |

| Metabolism | Partially metabolized prior to excretion. | nih.gov |

| Excretion | Primarily renal, with a renal:fecal ratio of approximately 80:20. | nih.gov |

Identification of Major Metabolic Pathways

The biotransformation of a drug involves a series of enzymatic reactions that modify its chemical structure. For derivatives of this compound, both conjugation and oxidative reactions have been identified as key metabolic pathways.

Conjugation reactions are a major phase II metabolic pathway where an endogenous molecule is attached to the xenobiotic, typically increasing its water solubility and facilitating its excretion. nih.gov This process is catalyzed by transferase enzymes, such as UDP-glucuronosyltransferases (UGTs). nih.gov

In the case of α-[(dimethylamino)methyl]-2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indole-3-methanol, conjugation with glucuronic acid was identified as the major metabolic pathway. nih.gov This process, known as glucuronidation, involves the transfer of a glucuronic acid moiety to the drug molecule, forming a more polar glucuronide conjugate that can be more easily eliminated from the body. nih.govnih.gov This pathway is a common detoxification mechanism for many drugs and other foreign compounds. nih.gov

Oxidative reactions, often the first step in drug metabolism (Phase I), introduce or expose functional groups on the parent compound. Studies on isoxazole-containing compounds reveal that the isoxazole (B147169) ring itself can undergo metabolic changes.

For the derivative α-[(dimethylamino)methyl]-2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indole-3-methanol, oxidation of the indole (B1671886) ring was found to be a relatively minor metabolic pathway. nih.gov More broadly, research into the bioactivation of other compounds containing the 3,5-dimethylisoxazole (B1293586) motif suggests potential oxidative pathways. nih.gov These can involve hydroxylation of an associated phenyl ring to form hydroquinones, which can then be oxidized to reactive quinone species. nih.gov Such reactive metabolites can potentially be trapped by cellular nucleophiles like glutathione (B108866). nih.gov

Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450)

The metabolism of this compound and its derivatives is mediated by several enzyme systems. The specific enzymes involved depend on the functional groups present in the molecule.

The methanol (B129727) group itself is primarily metabolized by alcohol dehydrogenase (ADH) to formaldehyde, and to a lesser extent by the cytochrome P450 enzyme CYP2E1. researchgate.net However, for more complex derivatives, the cytochrome P450 (CYP) superfamily of enzymes, located primarily in liver microsomes, plays a crucial role. nih.govnih.gov Studies on various isoxazole-containing inhibitors have confirmed metabolism by human liver microsomes, which are rich in CYP enzymes. nih.gov

In vitro studies investigating the effects of organic solvents on CYP activity have highlighted specific isoforms that may be involved. Methanol has been shown to inhibit the activities of CYP2C9 and CYP2E1. nih.govnih.gov Dimethyl sulfoxide (B87167) (DMSO), another solvent, shows inhibitory effects on CYP2C9, CYP2C19, CYP2E1, and CYP3A4. nih.govnih.gov These findings suggest that these particular CYP isoforms could be involved in the oxidative metabolism of compounds containing a methanol or isoxazole structure.

| Enzyme/System | Potential Role in Metabolism of Derivatives | Reference |

|---|---|---|

| Alcohol Dehydrogenase (ADH) | Metabolism of the methanol functional group. | researchgate.net |

| UDP-glucuronosyltransferases (UGTs) | Catalyze the major glucuronidation conjugation pathway. | nih.govnih.gov |

| Cytochrome P450 (CYP) System | Mediates oxidative transformations of the molecule. | nih.gov |

| CYP2E1 | Potential involvement in both methanol and isoxazole moiety metabolism. | researchgate.netnih.govnih.gov |

| CYP2C9 / CYP2C19 / CYP3A4 | Potential involvement in oxidative metabolism of the larger derivative structure. | nih.govnih.gov |

Elimination Kinetics and Half-Life Studies

Elimination kinetics describe the rate at which a drug is removed from the body. The half-life (t½) is a key parameter, representing the time it takes for the drug concentration in the plasma to decrease by half.

For the derivative α-[(dimethylamino)methyl]-2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indole-3-methanol, the elimination half-life of the unchanged drug was found to be between 25 and 30 hours. nih.gov The half-life of the total radioactivity, which includes both the parent drug and its metabolites, was slightly longer, ranging from 33 to 35 hours. nih.gov

In contrast, the elimination half-life of the simple molecule methanol is much shorter, typically reported to be between 1.8 and 3.0 hours. nih.gov However, methanol's metabolism is saturable, and its half-life can be significantly extended in cases of poisoning or when its primary metabolic enzyme, alcohol dehydrogenase, is inhibited. nih.govlitfl.comresearchgate.net This highlights the profound impact that structural complexity has on a molecule's pharmacokinetic profile.

Influence of Structural Modifications on Metabolic Fate

Modifying the chemical structure of a molecule can significantly alter its metabolic fate, influencing its efficacy and safety profile. Research on a series of bromodomain inhibitors containing the 3,5-dimethylisoxazole core has shed light on this principle. nih.gov

Studies using computational models and experimental validation found that the potential for bioactivation into reactive metabolites was sensitive to substituents on a distal phenyl ring attached to the core structure. nih.gov

Methoxy groups on the phenyl ring were found to decrease the potential for bioactivation.

Fluorine and chlorine atoms had little effect on the bioactivation potential, regardless of their position on the ring.

Replacing the phenyl group with a pyridine (B92270) ring also generally led to a decrease in the predicted bioactivation. nih.gov

These findings demonstrate that even small structural changes distant from the isoxazole ring can influence metabolic pathways, such as the formation of reactive quinone species. nih.gov This underscores the importance of considering the entire molecular structure when predicting the metabolic profile of this compound derivatives.

Advanced Applications of 3,5 Dimethyl 4 Isoxazolyl Methanol in Interdisciplinary Research

Applications in Agricultural Chemistry

The isoxazole (B147169) scaffold is a key component in a variety of agrochemicals. While direct applications of (3,5-Dimethyl-4-isoxazolyl)methanol in commercial pesticides, herbicides, or insecticides are not extensively documented, the broader class of isoxazole derivatives plays a significant role in agriculture. sciety.orgresearchgate.net These compounds are recognized for their potential biological activities which are leveraged in the development of products designed to protect crops. researchgate.net

Isoxazole derivatives are integral to certain herbicidal formulations. For instance, Isoxaben is a herbicide from the benzamide (B126) family that contains an isoxazole ring and is used for the pre-emergence control of broadleaf weeds. nih.gov Another example includes 3-isoxazolidinone compounds, which have been investigated for their utility as selective herbicides. google.com The synthesis of such agrochemicals often involves intermediates that may be structurally related to this compound. Furthermore, methanol (B129727) itself is used as a solvent or cosolvent in many pesticide formulations, highlighting the importance of alcohol functionalities in the agricultural industry. epa.govrcilabscan.comcdhfinechemical.com

Table 1: Examples of Isoxazole-Containing Agrochemicals

| Compound Name | Type | Function |

| Isoxaben | Herbicide | Pre-emergence control of broadleaf weeds. nih.gov |

| 2-(2,4-dichlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinone | Herbicide | Controls grassy and leafy weed species. google.com |

| 2-(2,5-dichlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinone | Herbicide | Effective against many weed species. google.com |

Contributions to Materials Science and Polymer Chemistry

The robust chemical properties of isoxazole derivatives, including this compound, make them valuable in materials science and polymer chemistry. sciety.orgresearchgate.net The stability and reactivity of the isoxazole ring allow for its incorporation into larger molecular structures, potentially modifying the properties of polymers and other materials. researchgate.net

Research has indicated that the unique structure of isoxazoles can be utilized in the creation of novel materials with specific functionalities. While specific studies detailing the polymerization of this compound are not prominent, the potential exists for its use as a monomer or a modifying agent. The hydroxyl group of the molecule offers a reactive site for esterification or etherification, which could be used to graft the isoxazole moiety onto polymer backbones. Such modifications could enhance thermal stability, alter solubility, or introduce specific binding sites into a material. The broader class of isoxazole derivatives has been noted for its utility in industrial applications such as polymer modification and dye production. sciety.orgresearchgate.net

Use as Synthons and Intermediates in Complex Molecule Synthesis

One of the most significant roles of this compound is its function as a versatile synthon and intermediate in the synthesis of more complex molecules. The isoxazole ring system is a common scaffold in a wide range of natural products and pharmacologically active compounds. biolmolchem.comresearchgate.net

The synthesis of various substituted isoxazoles often proceeds through intermediates like this compound. For example, it can be synthesized from 3,5-dimethyl-4-isoxazolecarboxylic acid. lookchem.com The compound itself can then be used in subsequent reactions to build more elaborate structures. The [3+2] cycloaddition reaction is a common method for forming the isoxazole ring, and derivatives of this compound are often products of or starting materials for such reactions. biolmolchem.comnih.govd-nb.info

For instance, derivatives like (3-(3,5-dimethylisoxazol-4-yl)-5-ethoxyphenyl)methanol have been used as key intermediates in the synthesis of a series of diarylmethanol derivatives. acs.org This highlights the utility of the this compound core in building molecular diversity for various research purposes.

Table 2: Synthetic Reactions Involving Isoxazole Methanol Derivatives

| Reactant(s) | Reagent(s)/Conditions | Product(s) | Reference |

| 3,5-dimethyl-4-isoxazolecarboxylic acid | - | This compound | lookchem.com |

| 4-methylbenzaldehyde, hydroxylamine (B1172632) hydrochloride | Base, pyridine (B92270) solvent | (3-para-tolyl-isoxazol-5-yl)methanol | biolmolchem.com |

| Phenyl hydroximoyl chlorides, β-ketoesters/β-ketoamides | DIPEA, 95% water, 5% methanol, room temp | 3,4,5-trisubstituted isoxazoles | nih.gov |

| 3-(3,5-dimethylisoxazol-4-yl)-5-ethoxybenzaldehyde | PhMgBr, THF | (3-(3,5-Dimethylisoxazol-4-yl)-5-ethoxyphenyl)(phenyl)methanol | acs.org |

Development of Research Tools and Probes

The this compound scaffold has been instrumental in the development of specialized molecules used as research tools and probes to investigate biological systems. These tools are essential for understanding disease mechanisms and for the discovery of new therapeutic agents.

A notable example is the use of (3,5-dimethylisoxazol-4-yl)-containing compounds in the design of bromodomain ligands. acs.org Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues and are involved in the regulation of gene expression. The development of potent and selective ligands for bromodomains is a critical area of research. In one study, a series of diarylmethanol derivatives were synthesized, starting from a (3,5-dimethylisoxazol-4-yl) precursor, to act as ligands for the bromodomain and extra-terminal domain (BET) family of proteins. acs.org The 3,5-dimethylisoxazole (B1293586) group was designed to occupy a specific binding pocket, demonstrating the utility of this chemical moiety in creating highly specific molecular probes. acs.org

Additionally, various derivatives of this compound are commercially available for research purposes, underscoring their role as fundamental building blocks in exploratory chemical and biological studies. scbt.com

Future Directions and Emerging Research Avenues

Design of Multi-Targeted Therapies

The development of therapies that can simultaneously modulate multiple biological targets is a growing trend in drug discovery, and isoxazole (B147169) derivatives are well-suited for this approach. researchgate.netnih.govrsc.org The structural versatility of the isoxazole ring allows for the creation of hybrid molecules that combine different pharmacophores. This strategy aims to generate new therapeutic agents with enhanced efficacy, particularly for complex multifactorial diseases like cancer, neurodegenerative disorders, and infections. nih.govmdpi.com Future research could focus on integrating the (3,5-Dimethyl-4-isoxazolyl)methanol moiety with other known active structural motifs to create novel compounds capable of hitting several disease-related pathways at once. mdpi.comontosight.ai

Personalized Medicine Approaches Utilizing Isoxazole Derivatives

The field of personalized medicine, which tailors medical treatment to the individual characteristics of each patient, represents a significant frontier for isoxazole-based compounds. researchgate.netnih.govrsc.org As our understanding of the genetic and molecular basis of diseases deepens, isoxazole derivatives can be designed to target specific biomarkers or genetic mutations present in a subset of patients. For instance, this compound could serve as a foundational structure for developing inhibitors that are highly selective for a particular enzyme variant associated with a disease, potentially leading to more effective and less toxic treatments. ontosight.ai

Exploration of Novel Bioactivities and Therapeutic Areas

Isoxazole derivatives have a well-documented history of diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. nih.govrsc.org Several isoxazole-containing drugs are already on the market, such as the anti-inflammatory drug Leflunomide and the COX-2 inhibitors Valdecoxib and Parecoxib. nih.govnih.gov

Recent research continues to uncover new potential applications. For example, isoxazole-based compounds have been identified as potent and selective antagonists of Toll-like receptor 8 (TLR8), which is implicated in autoimmune diseases like lupus and rheumatoid arthritis. nih.gov Other studies have demonstrated the potential of isoxazole derivatives as inhibitors of VEGFR2, a key target in cancer therapy, with some compounds showing superior activity to the established drug Sorafenib. nih.gov Future investigations into this compound could explore its activity against these and other emerging targets, potentially expanding its therapeutic utility into new areas of medicine. mdpi.com

Development of Advanced Synthetic Strategies

Innovations in chemical synthesis are crucial for efficiently producing a wide array of isoxazole derivatives for biological screening. researchgate.netnih.gov Modern synthetic methodologies are moving towards more efficient, cost-effective, and environmentally friendly processes. Key areas of advancement include:

Transition Metal-Catalyzed Cycloadditions: These methods have improved the efficiency and regioselectivity of isoxazole ring formation. researchgate.netnih.govrsc.org While copper catalysts have been effective for terminal alkynes, ruthenium(II) and palladium catalysts have shown promise for creating more complex, trisubstituted isoxazoles. nih.gov

Green Chemistry Approaches: The use of environmentally benign solvents like water or natural media such as citrus juice is an emerging trend. researchgate.netnih.govresearchgate.net One method describes the synthesis of 3,4,5-trisubstituted isoxazoles in an aqueous medium at room temperature. nih.gov

Novel Reaction Pathways: Researchers are continually exploring new ways to construct the isoxazole core, such as the [3+2] cycloaddition of nitrile oxides with various ketones or amides. nih.gov

Applying these advanced strategies to the synthesis of this compound and its analogues will facilitate the creation of extensive compound libraries for drug discovery programs. nih.govrsc.org

Computational and AI-Driven Drug Discovery for Isoxazole Scaffolds

Computational tools and artificial intelligence are revolutionizing drug discovery. researchgate.net For isoxazole scaffolds, these technologies can accelerate the identification of promising new drug candidates. In silico techniques are being employed in various ways:

Virtual Screening: AI algorithms can screen vast virtual libraries of isoxazole derivatives against biological targets to identify potential hits.

Molecular Docking and Simulation: These methods are used to predict how isoxazole compounds bind to protein targets, providing insights into their mechanism of action. nih.govnih.gov For example, molecular docking has been used to understand the binding of isoxazole derivatives to VEGFR2 and Toll-like receptor 8. nih.govnih.gov Similarly, docking studies combined with molecular dynamics simulations have been used to analyze the inhibition of carbonic anhydrase by isoxazole derivatives. acs.org

ADME/T Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties of new compounds, helping to prioritize candidates with favorable drug-like characteristics for further investigation. nih.gov

Future research will undoubtedly leverage these computational approaches to rationally design and optimize derivatives of this compound for improved potency, selectivity, and safety.

Integration of this compound in Natural Product Modifications

Natural products are a rich source of bioactive compounds, but their therapeutic potential can sometimes be limited by low potency or unfavorable pharmacological properties. nih.gov A promising strategy is to use synthetic fragments to modify natural product structures. The isoxazole ring itself is found in natural compounds like ibotenic acid. nih.gov

The this compound moiety can be used as a versatile building block to derivatize existing natural products. This structural modification can lead to enhanced biological activity, improved selectivity, and better drug-like properties. nih.gov By strategically incorporating this isoxazole unit into various natural product scaffolds, researchers can create novel semi-synthetic compounds with potentially superior therapeutic profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。